1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea
Description
1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea is a urea-based compound characterized by a central urea (-NH-C(=O)-NH-) linkage. The molecule consists of two distinct moieties:
- Hydroxypropyl-furan group: A 2-hydroxypropyl chain attached to a furan-2-yl ring, contributing hydrogen-bonding capacity and moderate polarity.
Its design aligns with urea derivatives known for modulating biological targets via hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-15(20,13-4-3-7-22-13)9-17-14(19)18-11-8-10(16)5-6-12(11)21-2/h3-8,20H,9H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWPFKMWUFBMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C=CC(=C1)Cl)OC)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Chloro-2-methoxyphenyl Isocyanate
Step 1: Nitration of 4-chloro-3-methoxyphenol followed by reduction yields 5-chloro-2-methoxyaniline (analogous to methods in).
Step 2: Phosgenation of the aniline derivative generates the isocyanate.
Synthesis of 2-(Furan-2-yl)-2-hydroxypropylamine
Step 1: Grignard addition of furfuryl magnesium bromide to acetone produces 2-(furan-2-yl)-2-hydroxypropane (adapted from).
Step 2: Mitsunobu reaction converts the alcohol to an azide, followed by Staudinger reduction to the amine.
Urea Bond Formation
Step 1: React the isocyanate with the amine in anhydrous THF at 0°C.
- Conditions:
Synthetic Route 2: Carbamate-Mediated Approach
Preparation of Phenyl Carbamate
Step 1: 5-Chloro-2-methoxyaniline reacts with ethyl chloroformate to form ethyl N-(5-chloro-2-methoxyphenyl)carbamate (method from).
- Conditions:
- Ethyl chloroformate (1.5 equiv), pyridine, 0°C, 2 h
- Yield: 89%
Nucleophilic Displacement with Hydroxypropylamine
Step 1: The carbamate undergoes aminolysis with 2-(furan-2-yl)-2-hydroxypropylamine.
Optimization and Challenges
Solvent and Temperature Effects
Protecting Group Strategies
- Hydroxyl group protection (e.g., TBS ether) improves amine stability during synthesis (patent, Example 4).
- Deprotection with TBAF restores the hydroxy group quantitatively.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Comparative Analysis of Methods
| Parameter | Isocyanate Route | Carbamate Route |
|---|---|---|
| Overall Yield | 64% | 58% |
| Reaction Time | 36 h | 48 h |
| Scalability | >100 g | <50 g |
| Key Advantage | Fewer steps | Mild conditions |
Industrial Feasibility and Recommendations
- Route 1 is preferred for large-scale synthesis due to higher yields and fewer intermediates.
- Future work should explore biocatalytic urea formation to reduce phosgene use (patent, Claim 8).
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several urea derivatives and heterocyclic analogs. Below is a detailed comparison based on substituents, molecular properties, and reported activities:
Structural and Functional Analogues
Key Structural Differences and Implications
- Substituent Effects: PQ401: The quinoline group (vs. hydroxypropyl-furan in the target compound) likely enhances membrane permeability but reduces solubility. This may explain its efficacy in kinase inhibition . Furan-Pyridine Hybrid (): The pyridine ring introduces basicity, which could alter pharmacokinetics compared to the hydroxypropyl group in the target compound.
- Biological Activity Trends: Urea derivatives with extended aromatic systems (e.g., PQ401’s quinoline) often exhibit kinase inhibitory activity due to ATP-binding pocket interactions . Hydroxypropyl-furan groups (as in the target compound) may favor antimicrobial activity, as seen in structurally unrelated naphthofuranpyrazol derivatives (e.g., compound 14 in showed antimicrobial effects) .
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-cancer and anti-inflammatory effects, supported by recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H19ClN2O3
- Molecular Weight : 348.81 g/mol
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.88 | Induction of apoptosis and cell cycle arrest |
| A549 | 0.71 | Autophagy induction |
| HCT116 | 0.39 | Inhibition of Aurora-A kinase |
In a study conducted by Li et al., the compound demonstrated significant cytotoxicity against MCF-7 cells, with an IC50 value of 1.88 µM, indicating its potential as an anti-cancer agent . Further investigations revealed that it induces apoptosis and arrests the cell cycle in the S phase, suggesting a multi-faceted mechanism of action .
Anti-Inflammatory Activity
Apart from its anti-cancer properties, this compound has also shown promising anti-inflammatory effects. In vitro assays indicated that it inhibits pro-inflammatory cytokines, which are crucial in the inflammatory response. The following table summarizes its effects on inflammatory markers:
| Inflammatory Marker | Effect |
|---|---|
| TNF-alpha | Decreased secretion |
| IL-6 | Inhibition of release |
| COX-2 | Downregulation |
Research indicates that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels, suggesting its role in modulating inflammatory responses .
Case Studies
- Case Study on MCF-7 Cells : In a controlled experiment, MCF-7 breast cancer cells treated with varying concentrations of the compound exhibited a dose-dependent decrease in cell viability. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological examinations confirmed decreased proliferation and increased apoptosis within tumor tissues.
Q & A
Q. What are the established synthetic routes for 1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea, and how can purity be ensured?
Methodological Answer: The synthesis typically involves reacting 5-chloro-2-methoxyaniline with a functionalized isocyanate derivative (e.g., 2-(furan-2-yl)-2-hydroxypropyl isocyanate) in anhydrous dichloromethane or tetrahydrofuran under reflux conditions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the urea derivative. Yield optimization may require temperature control (60–80°C) and inert atmospheres to prevent hydrolysis . Purity validation should employ HPLC (>95% purity threshold) and mass spectrometry (HRMS for molecular ion confirmation).
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the urea linkage (NH signals at δ 8.2–8.5 ppm) and furan ring protons (δ 6.3–7.4 ppm).
- IR Spectroscopy: Urea carbonyl stretches (1640–1680 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) are diagnostic.
- X-ray Crystallography: For absolute configuration determination, single-crystal diffraction using SHELXL (via Olex2 interface) resolves stereochemistry, particularly the chiral hydroxypropyl group .
Q. What preliminary biological activities have been reported, and how are they assayed?
Methodological Answer: Initial screening often targets:
- Antimicrobial Activity: Broth microdilution assays (MIC values against S. aureus and E. coli) with 24–48 hr incubation.
- Anticancer Potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Positive controls (e.g., cisplatin) and IC₅₀ calculations via nonlinear regression are critical .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising stereochemical integrity?
Methodological Answer:
- Catalyst Screening: Lewis acids (e.g., ZnCl₂) may accelerate isocyanate-aniline coupling.
- Solvent Effects: Switching to DMF improves solubility but requires post-reaction dialysis.
- Continuous Flow Systems: Microreactors enhance reproducibility and reduce side reactions (e.g., urea hydrolysis) .
Q. What mechanistic hypotheses explain the compound’s bioactivity, and how are they validated?
Methodological Answer: Hypotheses include:
- Enzyme Inhibition: Molecular docking (AutoDock Vina) against kinases (e.g., EGFR) or microbial enzymes (e.g., dihydrofolate reductase).
- Receptor Modulation: Radioligand binding assays (e.g., ³H-labeled compounds) quantify affinity for GPCRs.
- Pathway Analysis: Western blotting (e.g., MAPK/ERK phosphorylation) post-treatment in cell models .
Q. How do structural modifications (e.g., furan substitution) affect bioactivity?
Methodological Answer: SAR Studies Example:
| Analog | Modification | Activity Change |
|---|---|---|
| Thiophene-2-yl replacement () | Enhanced π-stacking | 2-fold ↑ in EGFR inhibition |
| Furan-3-yl isomer () | Altered H-bonding | Loss of antimicrobial activity |
| Synthetic diversification (e.g., Suzuki coupling for aryl substitutions) followed by bioassays identifies critical pharmacophores . |
Q. How should conflicting data (e.g., divergent IC₅₀ values) be resolved?
Methodological Answer:
- Assay Conditions: Standardize parameters (e.g., serum concentration in cell media, incubation time).
- Compound Integrity: Re-test batches via LC-MS to rule out degradation.
- Statistical Rigor: Use ANOVA with post-hoc tests (e.g., Tukey’s) across independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
